molecular formula C13H16O3 B061029 3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 167644-49-7

3-(1,3-Dioxan-2-Yl)Propiophenone

Cat. No.: B061029
CAS No.: 167644-49-7
M. Wt: 220.26 g/mol
InChI Key: BMMLPRAKMUDLCT-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-Yl)Propiophenone: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is characterized by the presence of a dioxane ring attached to a propiophenone structure. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted dioxane derivatives

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-Yl)Propiophenone involves its ability to act as a protecting group for carbonyl compounds, thereby preventing unwanted reactions during synthetic processes . The dioxane ring provides stability and resistance to nucleophiles and bases, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

  • 3-(1,3-Dioxolane-2-Yl)Propiophenone
  • 3-(1,3-Dioxane-2-Yl)Acetophenone
  • 3-(1,3-Dioxane-2-Yl)Benzophenone

Uniqueness: 3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to its specific dioxane ring structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to act as a versatile protecting group and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(11-5-2-1-3-6-11)7-8-13-15-9-4-10-16-13/h1-3,5-6,13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMLPRAKMUDLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570021
Record name 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167644-49-7
Record name 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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